molecular formula C9H17N3O2 B15128438 1-Acetyl-2-methylpiperidine-3-carbohydrazide

1-Acetyl-2-methylpiperidine-3-carbohydrazide

Cat. No.: B15128438
M. Wt: 199.25 g/mol
InChI Key: LTNXCIGYTAHANX-UHFFFAOYSA-N
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Description

1-Acetyl-2-methylpiperidine-3-carbohydrazide is a compound belonging to the piperidine family, which is a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities and applications .

Preparation Methods

The synthesis of 1-Acetyl-2-methylpiperidine-3-carbohydrazide typically involves the reaction of 2-methylpiperidine with acetic anhydride to form 1-acetyl-2-methylpiperidine. This intermediate is then reacted with hydrazine hydrate to yield the final product, this compound . The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as ethanol or methanol.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

1-Acetyl-2-methylpiperidine-3-carbohydrazide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-Acetyl-2-methylpiperidine-3-carbohydrazide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Acetyl-2-methylpiperidine-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

1-Acetyl-2-methylpiperidine-3-carbohydrazide can be compared with other piperidine derivatives such as:

    1-Acetylpiperidine: Lacks the methyl and carbohydrazide groups, leading to different chemical and biological properties.

    2-Methylpiperidine: Lacks the acetyl and carbohydrazide groups, resulting in different reactivity and applications.

    Piperidine-3-carbohydrazide:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activities compared to its analogs .

Properties

Molecular Formula

C9H17N3O2

Molecular Weight

199.25 g/mol

IUPAC Name

1-acetyl-2-methylpiperidine-3-carbohydrazide

InChI

InChI=1S/C9H17N3O2/c1-6-8(9(14)11-10)4-3-5-12(6)7(2)13/h6,8H,3-5,10H2,1-2H3,(H,11,14)

InChI Key

LTNXCIGYTAHANX-UHFFFAOYSA-N

Canonical SMILES

CC1C(CCCN1C(=O)C)C(=O)NN

Origin of Product

United States

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